
1,1-Dichloro-1-nitrosobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-1-nitrosobutane is an organic compound characterized by the presence of two chlorine atoms and a nitroso group attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-nitrosobutane can be synthesized through the reaction of butane with nitrosyl chloride (NOCl) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions
1,1-Dichloro-1-nitrosobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The nitroso group can be oxidized or reduced under specific conditions, resulting in different products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
N,N-Dimethylamidodichlorophosphite: Reacts exothermally with this compound to form N,N-dimethylamidotetrachlorophosphorane and a nitrile oxide.
Diethyl Thiophosphite: Reacts with this compound to produce specific phosphorane derivatives.
Major Products Formed
N,N-Dimethylamidotetrachlorophosphorane: Formed from the reaction with N,N-dimethylamidodichlorophosphite.
Nitrile Oxide: Another product from the reaction with N,N-dimethylamidodichlorophosphite.
科学研究应用
1,1-Dichloro-1-nitrosobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 1,1-Dichloro-1-nitrosobutane involves its reactivity with nucleophiles and electrophiles. The nitroso group and chlorine atoms play crucial roles in its chemical behavior, allowing it to participate in various reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
1,1-Dichloro-1-nitrosobutane can be compared with other similar compounds, such as:
1,1-Dichloro-1-nitrosoalkanes: These compounds share similar reactivity patterns and can undergo similar reactions.
α-Halocarbonyl Compounds: These compounds also exhibit reactivity with acid chlorides and zinc, forming acylhydroximoyl chlorides.
属性
CAS 编号 |
109777-25-5 |
|---|---|
分子式 |
C4H7Cl2NO |
分子量 |
156.01 g/mol |
IUPAC 名称 |
1,1-dichloro-1-nitrosobutane |
InChI |
InChI=1S/C4H7Cl2NO/c1-2-3-4(5,6)7-8/h2-3H2,1H3 |
InChI 键 |
OXVWREIAEWQHIY-UHFFFAOYSA-N |
规范 SMILES |
CCCC(N=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


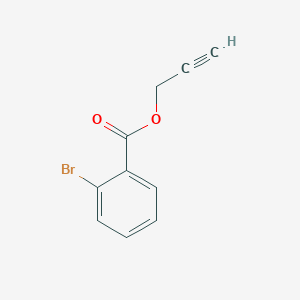
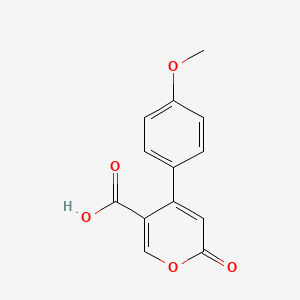
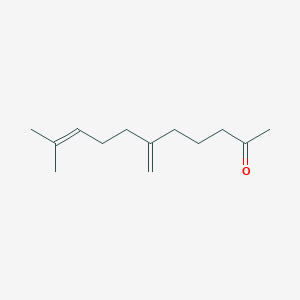
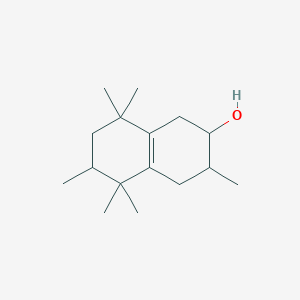
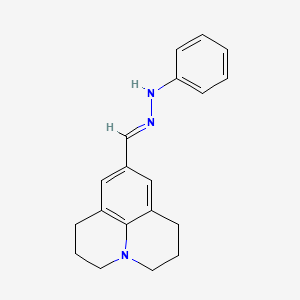
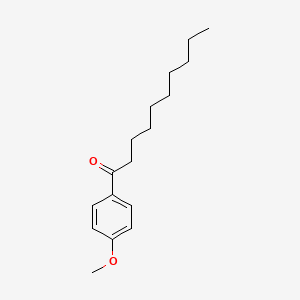
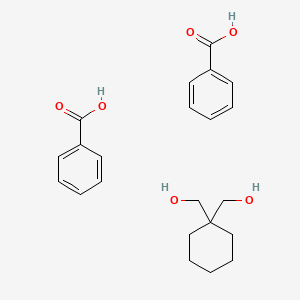
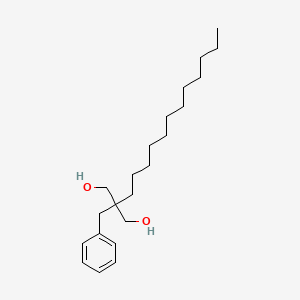
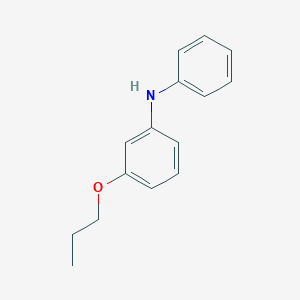

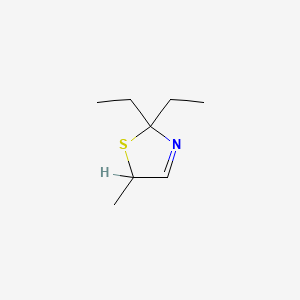
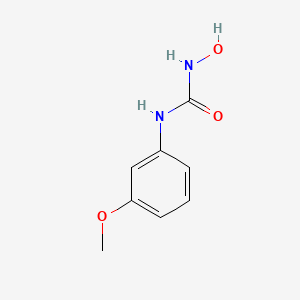
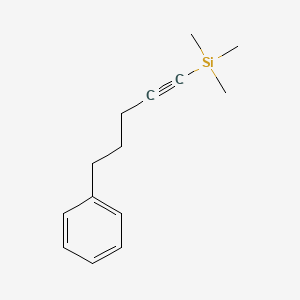
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
